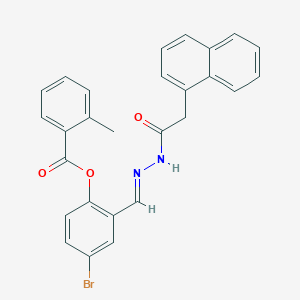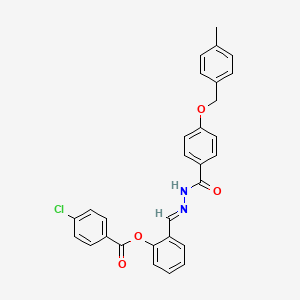![molecular formula C25H21Cl2N5O2S B12029587 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12029587.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(2,6-二氯苯基)亚甲基]-2-{[4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼是一种复杂的有机化合物,在化学、生物学和医药等领域具有潜在的应用价值。该化合物具有独特的结构,包括三唑环、二氯苯基和乙氧基苯基,使其成为研究人员关注的焦点。
准备方法
合成路线和反应条件
N'-[(E)-(2,6-二氯苯基)亚甲基]-2-{[4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的合成通常涉及在酸性或碱性条件下,将2,6-二氯苯甲醛与2-{[4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼缩合。反应通常在乙醇或甲醇等溶剂中,在升高的温度下进行,以促进目标产物的生成。
工业生产方法
该化合物的工业生产方法可能涉及大规模分批或连续流过程,利用优化的反应条件来最大限度地提高产率和纯度。使用自动化反应器和先进的纯化技术,如重结晶或色谱,对于确保最终产品的稳定性和质量至关重要。
化学反应分析
反应类型
N'-[(E)-(2,6-二氯苯基)亚甲基]-2-{[4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化锂铝等还原剂进行。
取代: 该化合物可以根据所涉及的官能团参与亲核或亲电取代反应。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化锂铝。
溶剂: 乙醇,甲醇,二氯甲烷。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生相应的羧酸或酮,而还原可能会产生醇或胺。
科学研究应用
N'-[(E)-(2,6-二氯苯基)亚甲基]-2-{[4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼在科学研究中具有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌特性。
医药: 探究其在治疗各种疾病中的潜在治疗效果。
工业: 用于开发新材料或作为化学反应的催化剂。
作用机制
N'-[(E)-(2,6-二氯苯基)亚甲基]-2-{[4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能会与酶或受体结合,调节其活性,并导致各种生物学效应。确切的分子靶点和途径可能会根据具体的应用和环境而有所不同。
相似化合物的比较
类似化合物
- N'-[(E)-(2,6-二氯苯基)亚甲基]-2-{[4-(4-甲氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼
- N'-[(E)-(2,6-二氯苯基)亚甲基]-2-{[4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼
独特性
N'-[(E)-(2,6-二氯苯基)亚甲基]-2-{[4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的独特性在于其官能团和结构特征的特定组合,赋予其独特的化学和生物学性质。这使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C25H21Cl2N5O2S |
|---|---|
分子量 |
526.4 g/mol |
IUPAC 名称 |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N5O2S/c1-2-34-19-13-11-18(12-14-19)32-24(17-7-4-3-5-8-17)30-31-25(32)35-16-23(33)29-28-15-20-21(26)9-6-10-22(20)27/h3-15H,2,16H2,1H3,(H,29,33)/b28-15+ |
InChI 键 |
BJIIRVBYXIKAKP-RWPZCVJISA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12029512.png)
![N'-{(E)-[4-(Pentyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide](/img/structure/B12029513.png)

![(5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029519.png)
![[1-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B12029524.png)

![N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B12029541.png)

![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029551.png)

![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12029570.png)
![1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029571.png)

